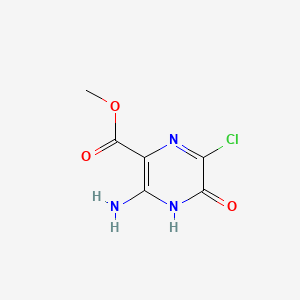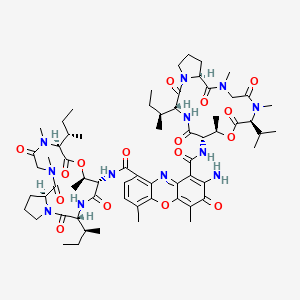
Actinomycin E1
Übersicht
Beschreibung
Actinomycin E1 is a heterocyclic organic compound . It’s a member of the actinomycin family of antibiotics, which are produced by Streptomyces species . Actinomycins are known for their significant antimicrobial activity .
Synthesis Analysis
The synthesis of actinomycins involves metabolic analysis and molecular networking . Actinomycins are produced by Streptomyces species via distinct metabolic routes . For instance, actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves .Molecular Structure Analysis
The structure of actinomycins is resolved using NMR and single crystal X-ray crystallography . The absolute configuration of actinomycin L2 was established to be 2′S, 2′′S, 4′R, 4′′R, 10′R, 12′S, 12′′S, 18′S, 18′′S, 23′R, 23′′R .Chemical Reactions Analysis
Actinomycins are formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .Wissenschaftliche Forschungsanwendungen
Sensitivity in Bacteria : Actinomycin can make E. coli sensitive to its action through brief treatment with EDTA. This could be valuable in studying RNA metabolism in E. coli (Leive, 1965).
Antitumor Effects : Actinomycins, including Actinomycin E1, have an antitumor effect, which is the rationale for their therapeutic use in humans. They inhibit the spleen and lymphatic system cells, showing potential in cancer treatment (Hackmann, 1960).
Chiral Solvating Agent : Actinomycin D, related to Actinomycin E1, can be used as a chiral solvating agent for rapid enantiomeric determination of chiral carboxylic acids in 1H NMR spectroscopy (Bai et al., 2019).
Inhibiting Migration and Invasion in Cancer Cells : Actinomycin V, an analog of Actinomycin E1, inhibits migration and invasion in human breast cancer cells by suppressing epithelial-mesenchymal transition progression (Lin et al., 2019).
Photodynamic Therapy : Actinomycin D, a widely studied anticancer antibiotic, shows potential in photodynamic therapy for cancer treatment (Pan et al., 2001).
Oncogenic Promoter G-quadruplex Binder : Actinomycin D acts as an oncogenic c-Myc promoter G-quadruplex binder, selectively inhibiting cellular growth and c-Myc mRNA synthesis (Kang & Park, 2009).
Inducing Apoptosis in Cancer Cells : Methylated Actinomycin D, an analog, induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways, showing potential as an alternative agent for treating hepatic carcinoma (Chen et al., 2013).
DNA Transcription Inhibition : Actinomycin binds to DNA within the transcriptional complex, interfering with RNA chain elongation and thus RNA synthesis (Sobell, 1985).
Induction of Adaptive Enzymes : Actinomycin D has been used to study the synthesis of adaptive enzymes over several days, showing increases in activities of enzymes induced by cortisol (Rosen et al., 1964).
Safety And Hazards
Zukünftige Richtungen
The discovery of new molecules in the actinomycin family is still possible . With the emerging crisis of antibiotic resistance and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority . The use of next-generation sequencing, genome editing, and analytical separation and high-resolution spectroscopic methods have reinvigorated interest in actinomycetes and opened new avenues for the discovery of natural and natural-inspired antibiotics .
Eigenschaften
IUPAC Name |
2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAVOZCXHQSWGO-OWKXVAKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161255 | |
| Record name | Actinomycin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Actinomycin E1 | |
CAS RN |
1402-41-1 | |
| Record name | Actinomycin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinomycin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)

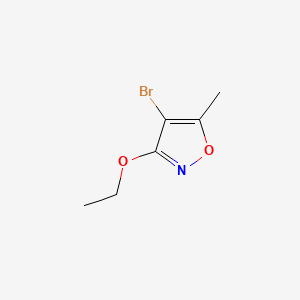
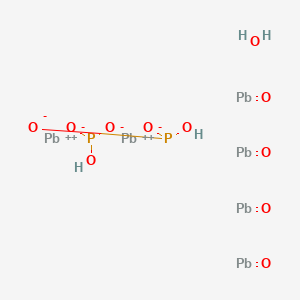
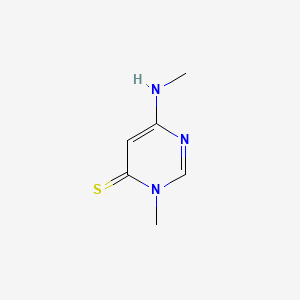
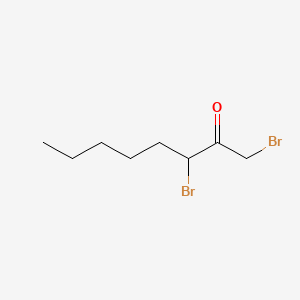
![N-Ethyl-2,3,6-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576312.png)
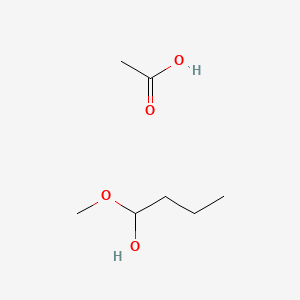
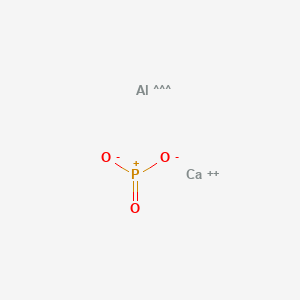
![6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one](/img/structure/B576316.png)
![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)
